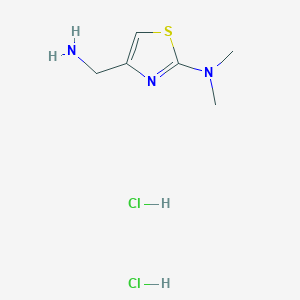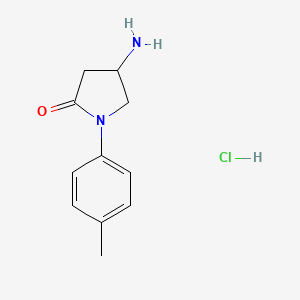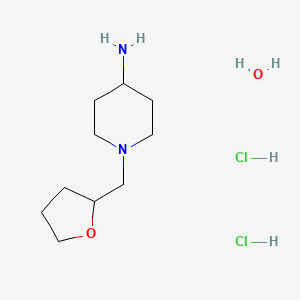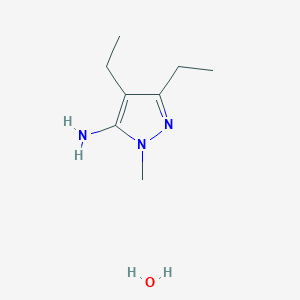![molecular formula C7H11ClF3N3O B3807776 {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate](/img/structure/B3807776.png)
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
Overview
Description
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate is a chemical compound that features a pyrimidine ring substituted with a methyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the trifluoromethyl group (-cf3) attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to have unique physicochemical properties that can influence various biochemical pathways .
Result of Action
The presence of the trifluoromethyl group is known to enhance the biological activities of many pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methyl-2-pyrimidinylmethylamine with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
Scientific Research Applications
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: These compounds share a similar pyrimidine structure with trifluoromethyl substitution and have been studied for their fungicidal activity.
Trifluoromethylpyridines: These compounds also feature trifluoromethyl groups and are used in agrochemical and pharmaceutical applications.
Uniqueness
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH.H2O/c1-4-2-5(7(8,9)10)13-6(3-11)12-4;;/h2H,3,11H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQYRABQXKSOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(F)(F)F.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride](/img/structure/B3807701.png)
![Ethyl 4-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3807719.png)


![2-(4-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B3807747.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B3807754.png)

![rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride](/img/structure/B3807768.png)
![8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one](/img/structure/B3807770.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3807771.png)
![(1-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3807773.png)
![2-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]thio}acetamide](/img/structure/B3807781.png)
![(1S*,6R*)-9-[(2-methyl-1H-imidazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3807791.png)
